This doesn't necessarily mean the compound has no research applications, but it suggests they are likely under development or not widely published.
Ethyl 8-bromo-2-methylquinoline-3-carboxylate is a chemical compound with the molecular formula and a molecular weight of approximately 294.15 g/mol. This compound is a derivative of quinoline, characterized by the presence of a bromine atom at the 8-position and an ethyl ester group attached to the carboxylic acid at the 3-position. The unique structural features of ethyl 8-bromo-2-methylquinoline-3-carboxylate contribute to its distinct chemical properties and potential applications in various fields, including medicinal chemistry and materials science .
Research into the biological activity of ethyl 8-bromo-2-methylquinoline-3-carboxylate suggests potential antimicrobial and anticancer properties. The compound's unique structure allows it to interact with specific biological targets, possibly influencing enzyme activity or cellular signaling pathways. Ongoing studies aim to elucidate its mechanisms of action and therapeutic potential .
The synthesis of ethyl 8-bromo-2-methylquinoline-3-carboxylate typically involves two main steps:
Ethyl 8-bromo-2-methylquinoline-3-carboxylate has several applications:
The interaction studies involving ethyl 8-bromo-2-methylquinoline-3-carboxylate focus on its binding affinity with various molecular targets, including enzymes and receptors. These studies are essential for understanding how the compound modulates biological activity and could lead to the development of novel therapeutic agents.
Ethyl 8-bromo-2-methylquinoline-3-carboxylate is distinguished by the specific positioning of the bromine atom and the ethyl ester group, which confer unique chemical reactivity and biological properties compared to similar compounds. Its structure allows for different reactivity patterns, making it valuable for targeted research and applications in medicinal chemistry .
Ethyl 8-bromo-2-methylquinoline-3-carboxylate represents a substituted quinoline derivative with the International Union of Pure and Applied Chemistry name "ethyl 8-bromo-2-methyl-3-quinolinecarboxylate" [1] [2] [3]. The structural formula displays a quinoline bicyclic aromatic system featuring a bromine atom at position 8, a methyl group at position 2, and an ethyl carboxylate functional group at position 3 [1] [2]. The compound exists as a solid crystalline material at room temperature with a characteristic quinoline backbone structure [2] [4].
The molecular structure incorporates the fundamental quinoline heterocyclic framework, which consists of a benzene ring fused to a pyridine ring, creating a bicyclic aromatic system [5] [6]. The substitution pattern includes three distinct functional modifications: the bromine substituent provides halogen functionality, the methyl group contributes alkyl character, and the ethyl carboxylate moiety introduces ester functionality [1] [2] [3].
The compound is registered in the Chemical Abstracts Service database under the unique identifier 1333255-21-2 [1] [7] [2] [8] [3]. This registry number serves as the definitive identification marker for ethyl 8-bromo-2-methylquinoline-3-carboxylate across scientific databases and commercial suppliers [1] [7] [8]. The Chemical Abstracts Service registration confirms the compound's structural authenticity and provides standardized nomenclature for research and commercial applications [1] [2] [3].
Additional database identifiers include the Molecular Design Limited number MFCD20036315, which further validates the compound's chemical identity in various chemical information systems [2] [8] [3] [9]. These registry numbers facilitate accurate identification and procurement of the compound for research purposes [1] [2] [3].